2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride 2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219949-41-3
VCID: VC2686851
InChI: InChI=1S/C15H23NO.ClH/c1-12-6-7-15(11-13(12)2)17-10-8-14-5-3-4-9-16-14;/h6-7,11,14,16H,3-5,8-10H2,1-2H3;1H
SMILES: CC1=C(C=C(C=C1)OCCC2CCCCN2)C.Cl
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol

2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride

CAS No.: 1219949-41-3

Cat. No.: VC2686851

Molecular Formula: C15H24ClNO

Molecular Weight: 269.81 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride - 1219949-41-3

Specification

CAS No. 1219949-41-3
Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
IUPAC Name 2-[2-(3,4-dimethylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H23NO.ClH/c1-12-6-7-15(11-13(12)2)17-10-8-14-5-3-4-9-16-14;/h6-7,11,14,16H,3-5,8-10H2,1-2H3;1H
Standard InChI Key PDFDLSXYPMELIT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCCC2CCCCN2)C.Cl
Canonical SMILES CC1=C(C=C(C=C1)OCCC2CCCCN2)C.Cl

Introduction

Structural Characteristics and Basic Properties

2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring connected to a 3,4-dimethylphenoxy group via an ethyl linker. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions and stability for research applications . This structural arrangement places it in the broader category of phenoxy-substituted piperidine derivatives, a class of compounds that has garnered significant interest in pharmaceutical research.

The compound features several key structural elements:

  • A piperidine heterocyclic ring with the ethyl linker attached at position 2

  • A 3,4-dimethylphenoxy moiety, with methyl groups at the 3 and 4 positions of the aromatic ring

  • A hydrochloride salt form that modifies its physicochemical properties

The presence of the dimethylphenoxy group contributes to the compound's lipophilicity, while the basic piperidine nitrogen provides a site for hydrogen bonding and acid-base interactions, properties that are critical for potential biological activities.

Synthesis and Preparation Methods

Purification Techniques

Common purification methods for this class of compounds include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography

  • Preparative HPLC

The choice of purification technique depends on the specific requirements for purity and scale of production.

Comparative Analysis with Structural Analogs

Structural Variations Among Phenoxypiperidine Derivatives

Several structurally related compounds provide insight into the potential properties and applications of 2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride. These analogs differ in the position of substituents on the phenyl ring or the point of attachment to the piperidine moiety.

Key structural analogs include:

  • 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, which features dimethyl groups at positions 2 and 5 of the phenyl ring and attachment at position 3 of the piperidine

  • 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, with attachment at position 4 of the piperidine

  • 4-(2,3-dimethylphenoxy)piperidine hydrochloride, which lacks the ethyl linker between the piperidine and phenoxy groups

These structural variations significantly influence physicochemical properties and potentially affect biological activities.

Comparative Property Table

CompoundMolecular FormulaStructure VariationKey Properties
2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochlorideC15H24ClNODimethyl at 3,4 positions; attachment at position 2 of piperidineEnhanced aqueous solubility due to HCl salt form; potential for multiple hydrogen bonding interactions
3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochlorideC15H24ClNODimethyl at 2,5 positions; attachment at position 3 of piperidineMolecular weight: 269.81 g/mol; increased lipophilicity compared to 3,4-dimethyl analogs
4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochlorideC15H24ClNODimethyl at 2,5 positions; attachment at position 4 of piperidineSimilar physicochemical profile to 3-position analog; potentially different pharmacokinetic properties
4-(2,3-dimethylphenoxy)piperidine hydrochlorideC13H19NODimethyl at 2,3 positions; direct attachment to piperidineLower molecular weight; more rigid structure due to absence of ethyl linker

Analytical Considerations and Identification

Spectroscopic Characterization

Identification and characterization of 2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the positions and environments of hydrogen and carbon atoms

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns

  • Infrared (IR) spectroscopy: Identifies functional groups and bond characteristics

  • X-ray crystallography: When applicable, provides definitive structural confirmation

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods are commonly employed for purity assessment and quantitative analysis of such compounds. Similar to related phenoxypiperidine derivatives, specific chromatographic conditions would need to be developed for optimal separation and detection.

Compound ClassBiological TargetObserved EffectsStructural Requirements
Phenoxypiperidine derivativesNeurological receptorsModulation of receptor activitySpecific substitution patterns on phenyl ring; optimal linker length
Dimethylphenoxy compoundsAntimicrobial targetsInhibition of bacterial growthLipophilic substituents; specific hydrogen bonding sites
Piperidine-containing DAPY derivativesHIV-1 reverse transcriptaseAntiviral activityCritical role of piperidine linker in maintaining potency

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